molecular formula C20H22N2O4 B1149835 (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid CAS No. 158599-00-9

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid

Cat. No.: B1149835
CAS No.: 158599-00-9
M. Wt: 354.39968
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Description

(2S)-5-Amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid (CAS: 201046-57-3) is a fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of L-ornithine, a non-proteinogenic amino acid with a five-carbon backbone. Its molecular formula is C₂₀H₂₃ClN₂O₄ (hydrochloride salt), and it has a molecular weight of 390.86 g/mol . The Fmoc group serves as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS), enabling controlled deprotection under mild basic conditions (e.g., piperidine) . This compound is widely used in peptide chemistry due to its stability under acidic conditions and compatibility with automated synthesis protocols .

Properties

IUPAC Name

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLOVDWQFVNFRC-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158599-00-9
Record name (2S)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
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Biochemical Analysis

Biochemical Properties

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s fluorenylmethoxycarbonyl (Fmoc) group is a protective group used in solid-phase peptide synthesis, allowing for the selective deprotection of amino acids during the synthesis process. This interaction is essential for the stepwise construction of peptides, ensuring the correct sequence and structure of the final product.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, its role in peptide synthesis can impact protein production and function, ultimately affecting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group binds to amino acids, protecting them during peptide synthesis. This binding interaction prevents unwanted reactions and ensures the correct assembly of peptides. Furthermore, the compound can inhibit or activate enzymes involved in peptide bond formation, influencing the efficiency and outcome of the synthesis process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation. This degradation can affect its efficacy in peptide synthesis and other biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively participates in peptide synthesis without causing adverse effects. At higher doses, it can exhibit toxic effects, potentially disrupting cellular processes and causing harm to the organism. Understanding the dosage threshold is crucial for its safe and effective use in research.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases and ribosomes, facilitating the incorporation of amino acids into growing peptide chains. These interactions are essential for maintaining the fidelity and efficiency of protein synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells and its subsequent localization to sites of peptide synthesis. The distribution of the compound within tissues can influence its overall efficacy and impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles involved in peptide synthesis, such as the endoplasmic reticulum and ribosomes. Targeting signals and post-translational modifications play a role in directing the compound to these locations, ensuring its proper function in biochemical reactions.

Biological Activity

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid, commonly referred to as Fmoc-amino acid, is a significant compound in organic chemistry and biochemistry, primarily used in peptide synthesis. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C20H21N2O4
  • Molar Mass : 353.39 g/mol
  • Melting Point : 175 °C
  • Solubility : Slightly soluble in DMSO and sparingly in methanol

The primary role of this compound is as a protecting group during peptide synthesis. The Fmoc group protects the amino function of the amino acid, preventing it from reacting prematurely. This allows for the selective formation of peptide bonds with other amino acids. The removal of the Fmoc group can be achieved using mild conditions, typically with piperidine, enabling the formation of free amino acids that can participate in further reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structural features can possess antimicrobial properties, potentially inhibiting bacterial growth.
  • Neuroprotective Effects : Its derivatives have been investigated for neuroprotective roles, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
  • Enzyme Interactions : The compound interacts with various enzymes and receptors, influencing biochemical pathways relevant to cellular function and metabolism.

Case Study 1: Neuroprotective Potential

A study published in the European Journal of Nuclear Medicine and Molecular Imaging examined the effects of peptide derivatives containing Fmoc groups on amyloid-beta aggregation. The results indicated that these peptides could selectively bind to amyloid plaques, suggesting a potential therapeutic avenue for Alzheimer's disease treatment .

Case Study 2: Antimicrobial Testing

Research conducted on related fluorenyl compounds demonstrated antimicrobial activity against several strains of bacteria. These findings suggest that this compound may have similar properties, warranting further investigation into its potential as an antimicrobial agent.

Applications in Scientific Research

The compound plays a crucial role in various scientific fields:

  • Peptide Synthesis : It is widely used in synthesizing complex peptides and proteins, serving as a building block due to its ability to protect amino groups.
  • Drug Development : The unique structural features allow for the development of peptide-based therapeutics targeting specific biological pathways.
  • Biochemical Research : Its application extends to studies involving protein structure and function, aiding in understanding cellular mechanisms.

Comparative Analysis Table

FeatureThis compoundRelated Compounds
Molecular Weight353.39 g/molVaries
Melting Point175 °CVaries
SolubilitySlightly soluble in DMSOGenerally similar
Biological ActivityAntimicrobial, neuroprotectiveVaries
Primary UsePeptide synthesisDrug development

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fmoc-Protected Amino Acids

(a) Fmoc-Arg(Tos)-OH (CAS: 85535-47-3)
  • Structure: Features an Fmoc-protected α-amino group and a tosyl (Tos)-protected guanidino side chain on arginine.
  • Molecular Weight : 535.61 g/mol (vs. 390.86 g/mol for Fmoc-L-ornithine HCl) .
  • Applications: Used in synthesizing arginine-rich peptides, such as cell-penetrating peptides. The Tos group stabilizes the guanidino moiety during synthesis .
(b) Fmoc-Glu(EDANS)-OH (CAS: 193475-66-0)
  • Structure : Combines an Fmoc group with an EDANS fluorophore attached to glutamic acid.
  • Applications : Functions as a fluorescent probe in Förster resonance energy transfer (FRET)-based assays. Unlike Fmoc-L-ornithine, it is specialized for real-time enzymatic activity monitoring .

Ornithine Derivatives with Alternative Protecting Groups

(a) Nδ-Boc-L-ornithine (CAS: 13650-49-2)
  • Structure : Uses a tert-butoxycarbonyl (Boc) group instead of Fmoc.
  • Molecular Weight : 232.27 g/mol (vs. 390.86 g/mol for Fmoc-L-ornithine HCl) .
  • Applications : Preferred in solution-phase synthesis due to acid-labile Boc deprotection (using trifluoroacetic acid). Less sterically bulky than Fmoc, enabling higher reaction yields in certain contexts .
(b) L-Ornithine Methyl Ester Dihydrochloride (CAS: 40216-82-8)
  • Applications: Used as a building block in non-peptide small-molecule synthesis. Lacks the Fmoc group’s orthogonal protection capabilities .

Structurally Analogous Amino Acids with Pharmacological Activity

(a) (R)-5-Amino-3-(4-chlorophenyl)pentanoic Acid
  • Structure : A baclofen homologue with a 4-chlorophenyl side chain.
  • Pharmacology : Acts as a potent GABAB receptor agonist (EC₅₀ = 1.2 μM in guinea pig ileum), unlike Fmoc-L-ornithine, which lacks receptor-binding activity .
(b) 5-Amino-2-(3-hydroxy-13-methyltetradecanamido)pentanoic Acid
  • Structure : A lyso-ornithine lipid isolated from Arctic bacteria, featuring a hydroxy fatty acid chain.
  • Biological Role : Exhibits membrane-stabilizing properties in extremophiles, contrasting with Fmoc-L-ornithine’s synthetic utility .

Key Comparative Data

Compound Name Molecular Weight (g/mol) Protecting Group Key Applications Pharmacological Activity Reference
Fmoc-L-ornithine HCl 390.86 Fmoc Peptide synthesis None
Fmoc-Arg(Tos)-OH 535.61 Fmoc, Tos Arginine-rich peptides None
Nδ-Boc-L-ornithine 232.27 Boc Solution-phase synthesis None
(R)-5-Amino-3-(4-chlorophenyl)PA 229.69 None GABAB receptor agonist EC₅₀ = 1.2 μM
5-Hydroxy-2-(t-Boc-amino)PA 233.26 t-Boc Chemical intermediates Not studied

Research Findings and Functional Insights

Stability and Reactivity :

  • Fmoc-L-ornithine HCl is stable under acidic conditions but incompatible with strong oxidizers (e.g., peroxides), which can degrade the Fmoc group .
  • Boc-protected ornithine derivatives are more labile in acidic environments, enabling rapid deprotection .

Toxicity Profile: Limited toxicological data exist for Fmoc-L-ornithine, though its hydrolysis products (e.g., CO₂, NOx) are generally low-risk .

Preparation Methods

Standard Procedure

  • Reaction Setup : Ornithine hydrochloride is dissolved in a water-dioxane mixture (1:3 v/v) under nitrogen.

  • Base Addition : Triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to maintain pH 8–9, deprotonating the α-amino group.

  • Fmoc-Cl Introduction : Fmoc-Cl (1.2 equivalents) is added dropwise at 0–5°C to minimize side reactions.

  • Workup : After 12–24 hours, the mixture is acidified to pH 6–7, extracted with ethyl acetate, and crystallized to yield Fmoc-Orn-OH.

Key Data

ParameterValueSource
Yield75–85%
Purity (HPLC)≥98%
Reaction Time12–24 hours

Microwave-Assisted Optimization

Microwave irradiation (50–100 W) reduces reaction time to 1–2 hours while maintaining yields >80%. This method enhances efficiency by accelerating Fmoc-Cl activation and minimizing racemization.

Copper Complexation for Selective Protection

To avoid side reactions at ornithine’s δ-amino group, copper complexation is employed to shield the α-amino group temporarily.

Synthesis Steps

  • Copper-Ligand Formation : Ornithine is refluxed with basic cupric carbonate to form a stable copper complex.

  • Fmoc Introduction : Fmoc-OSu (N-hydroxysuccinimide ester) is added to the δ-amino group under mild basic conditions (pH 8–9).

  • Demetallation : The copper complex is dissociated using EDTA, yielding Fmoc-Orn-OH.

Advantages

  • Selectivity : Prevents δ-amino group side reactions.

  • Yield Improvement : Increases to 85–90% compared to non-complexed methods.

Industrial-Scale Esterification-Saponification

A patent-pending method optimizes cost and scalability using ester intermediates .

Protocol

  • Esterification : Ornithine hydrochloride is treated with thionyl chloride (SOCl₂) in ethanol to form H-Orn-OEt·HCl.

  • Mtt Protection : 4-Methyltrityl chloride (Mtt-Cl) is reacted with H-Orn-OEt·HCl in dichloromethane (DCM) using TEA as a base.

  • Saponification : The ester is hydrolyzed with NaOH to H-Orn(Mtt)-OH.

  • Fmoc Coupling : Fmoc-OSu is added in dioxane-water, followed by extraction and crystallization.

Performance Metrics

StepYieldPurity
Esterification95%99%
Fmoc Coupling80%99.4%

This method avoids corrosive reagents like trimethylchlorosilane, reducing environmental and safety risks.

Solid-Phase Synthesis Integration

Fmoc-Orn-OH is frequently synthesized on-resin during SPPS to streamline peptide assembly.

On-Resin Protocol

  • Resin Loading : Wang resin is functionalized with Fmoc-Orn-OH using DIC/HOBt coupling.

  • Deprotection : Piperidine (20% in DMF) removes Fmoc groups iteratively.

  • Peptide Elongation : Subsequent amino acids are added via standard SPPS protocols.

Case Study

In a synthesis of antimicrobial peptides, on-resin Fmoc-Orn-OH incorporation achieved 92% coupling efficiency per cycle.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Fmoc-Cl Direct75–85%≥98%ModerateLow
Copper Complexation85–90%≥99%LowHigh
Esterification80%99.4%HighMedium
Microwave-Assisted80–85%≥98%HighMedium

Key Findings :

  • Industrial scales favor esterification-saponification for cost-effectiveness.

  • Microwave-assisted synthesis balances speed and yield for lab-scale production.

  • Copper complexation is reserved for peptides requiring strict regioselectivity .

Q & A

Q. What are the key synthetic strategies for (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid?

The synthesis involves sequential protection and coupling steps. The Fmoc group is introduced to protect the amino group, followed by controlled coupling reactions to assemble the pentanoic acid backbone. Critical parameters include:

  • Temperature : Maintain 0–4°C during Fmoc deprotection to prevent racemization .
  • Solvent selection : Use dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reaction efficiency .
  • Purification : High-performance liquid chromatography (HPLC) with C18 reverse-phase columns (gradient: 5–95% acetonitrile/water, 0.1% trifluoroacetic acid) ensures >95% purity .

Q. How is the compound characterized post-synthesis?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and functional group integrity (e.g., Fmoc protons at δ 7.3–7.8 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates molecular weight (e.g., [M+H]+ at m/z 369.4) .
  • HPLC Retention Time : Compare against standards to verify purity .

Q. What are the primary research applications of this compound?

  • Peptide Synthesis : Acts as a building block for solid-phase peptide synthesis (SPPS) due to Fmoc’s orthogonality .
  • Drug Design : Modifies pharmacokinetic properties (e.g., solubility, protease resistance) in peptide-based therapeutics .
  • Bioconjugation : Links bioactive peptides to fluorescent tags or nanoparticles via carboxylic acid reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Catalyst Screening : Use HOBt/DIC or PyBOP as coupling reagents to reduce epimerization .
  • pH Control : Maintain pH 8–9 during Fmoc deprotection with 20% piperidine in DMF to minimize side reactions .
  • Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How do researchers resolve contradictions between analytical data (e.g., NMR vs. HPLC)?

  • Cross-Validation : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and confirm structural integrity .
  • Spiking Experiments : Add a pure reference standard to HPLC runs; co-elution confirms identity .
  • X-ray Crystallography : Resolve stereochemical disputes for crystalline derivatives .

Q. What strategies prevent unwanted side reactions during functional group modifications?

  • Selective Protection : Temporarily mask reactive sites (e.g., tert-butyl esters for carboxylic acids) during Fmoc deprotection .
  • Low-Temperature Reactions : Perform acylation at –20°C to suppress racemization .
  • Computational Modeling : Predict reactivity hotspots using DFT calculations (e.g., Gaussian 16) to guide synthetic design .

Q. How does structural variation impact biological activity in analogs?

Modifying the pentanoic acid chain or aromatic substituents alters target binding. Example analogs and their properties:

Compound NameStructural VariationBiological ImpactReference
5-(3,5-Dimethylphenyl)pentanoic acidAromatic substitutionEnhanced receptor affinity (~2x)
N-Fmoc-L-leucineBranched alkyl chainImproved metabolic stability
5-Hydroxypentanoate derivativeHydroxyl group additionIncreased solubility (LogP –1.2)

Methodological Notes for Experimental Design

  • Contradiction Analysis : When conflicting data arise (e.g., MS vs. NMR), replicate experiments under standardized conditions and use orthogonal techniques for validation .
  • Scale-Up Considerations : For gram-scale synthesis, replace DMF with THF to reduce viscosity and improve mixing efficiency .

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